molecular formula C12H10O3 B6233129 2-(4-hydroxynaphthalen-1-yl)acetic acid CAS No. 3812-95-1

2-(4-hydroxynaphthalen-1-yl)acetic acid

Cat. No.: B6233129
CAS No.: 3812-95-1
M. Wt: 202.2
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Description

2-(4-Hydroxynaphthalen-1-yl)acetic acid is a naphthalene-derived acetic acid derivative characterized by a hydroxyl group at the 4-position of the naphthalene ring and an acetic acid side chain at the 1-position. Its molecular formula is C₁₂H₁₀O₃, with a molecular weight of 202.21 g/mol and a CAS registry number of 3812-95-1 . The compound’s structure combines the aromatic properties of naphthalene with the carboxylic acid functionality, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science. The hydroxyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Properties

CAS No.

3812-95-1

Molecular Formula

C12H10O3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxynaphthalen-1-yl)acetic acid typically involves the reaction of 4-hydroxy-1-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxynaphthalen-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxyl group and acetic acid moiety play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 2-(4-hydroxynaphthalen-1-yl)acetic acid are best understood in comparison to analogs with variations in substituent groups, positions, or functional groups. Below is a detailed analysis of key analogs:

1-Naphthaleneacetic Acid

  • Molecular Formula : C₁₂H₁₀O₂
  • Molecular Weight : 186.21 g/mol
  • Applications : Widely used as a plant growth hormone (auxin analog) due to its stability and bioactivity .
  • Reactivity : The absence of the hydroxyl group decreases acidity (pKa ~4.2 for the carboxylic acid) compared to the hydroxylated derivative, which may exhibit enhanced acidity due to electron-withdrawing effects of the -OH group.

2-(4-Fluoronaphthalen-1-yl)acetic Acid

  • Molecular Formula : C₁₂H₉FO₂
  • Molecular Weight : 204.20 g/mol
  • Key Differences : Substitution of the hydroxyl group with fluorine at the 4-position. Fluorine’s electronegativity increases the compound’s stability against oxidation but reduces hydrogen-bonding capacity .

2-(4-Methoxynaphthalen-1-yl)acetic Acid

  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.23 g/mol
  • Key Differences : Methoxy (-OCH₃) group replaces the hydroxyl (-OH) at the 4-position. The methoxy group is electron-donating, reducing acidity and increasing lipophilicity .
  • Applications : Enhanced lipid solubility may improve membrane permeability in drug design compared to the hydroxylated variant.

(2-Hydroxy-1-naphthyl)acetic Acid

  • Molecular Formula : C₁₂H₁₀O₃
  • Molecular Weight : 202.21 g/mol
  • Key Differences : Hydroxyl group at the 2-position instead of the 4-position. Positional isomerism affects electronic distribution and steric interactions .
  • Research Findings : The 2-hydroxy derivative may exhibit distinct crystallization patterns or coordination chemistry in metal-organic frameworks due to altered hydrogen-bonding networks.

2-[(4-Chloronaphthalen-1-yl)oxy]acetic Acid

  • Molecular Formula : C₁₂H₉ClO₃
  • Molecular Weight : 236.65 g/mol
  • Key Differences: Chlorine substituent at the 4-position linked via an ether bond.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Functional Groups
This compound C₁₂H₁₀O₃ 202.21 -OH (4) Carboxylic acid, -OH
1-Naphthaleneacetic acid C₁₂H₁₀O₂ 186.21 None Carboxylic acid
2-(4-Fluoronaphthalen-1-yl)acetic acid C₁₂H₉FO₂ 204.20 -F (4) Carboxylic acid, -F
2-(4-Methoxynaphthalen-1-yl)acetic acid C₁₃H₁₂O₃ 216.23 -OCH₃ (4) Carboxylic acid, ether
(2-Hydroxy-1-naphthyl)acetic acid C₁₂H₁₀O₃ 202.21 -OH (2) Carboxylic acid, -OH
2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid C₁₂H₉ClO₃ 236.65 -Cl (4, via ether) Carboxylic acid, ether

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